molecular formula C20H19N5O3S2 B11239785 N-(5-methyl-1,2-oxazol-3-yl)-3-[3-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide

N-(5-methyl-1,2-oxazol-3-yl)-3-[3-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No.: B11239785
M. Wt: 441.5 g/mol
InChI Key: GWISCVJXIYTMSJ-UHFFFAOYSA-N
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Description

“N-(5-methyl-1,2-oxazol-3-yl)-3-[3-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide” is a complex organic compound that features multiple heterocyclic rings, including oxazole, thiazole, and oxadiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-methyl-1,2-oxazol-3-yl)-3-[3-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide” involves multiple steps, each requiring specific reagents and conditions:

    Formation of 5-methyl-1,2-oxazole: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of 4-(4-methylphenyl)-1,3-thiazole: This involves the reaction of 4-methylphenyl isothiocyanate with α-haloketones.

    Construction of 1,2,4-oxadiazole ring: This can be synthesized by the reaction of amidoximes with carboxylic acids or their derivatives.

    Coupling reactions: The final compound is formed by coupling the synthesized heterocycles through appropriate linkers and under suitable conditions, such as using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring-opening.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the oxadiazole ring may lead to amines or alcohols.

Scientific Research Applications

Chemistry

The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules.

Biology

In biological research, such compounds are often investigated for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.

Medicine

The presence of multiple heterocyclic rings suggests potential pharmacological activity, including anti-inflammatory, anticancer, and antiviral properties.

Industry

In the industrial sector, these compounds can be used in the development of new materials, such as polymers and dyes, due to their stability and reactivity.

Mechanism of Action

The mechanism of action of “N-(5-methyl-1,2-oxazol-3-yl)-3-[3-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide” would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methyl-1,2-oxazol-3-yl)-3-[3-({[4-phenyl-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide
  • N-(5-methyl-1,2-oxazol-3-yl)-3-[3-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide

Properties

Molecular Formula

C20H19N5O3S2

Molecular Weight

441.5 g/mol

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-3-[3-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanylmethyl]-1,2,4-oxadiazol-5-yl]propanamide

InChI

InChI=1S/C20H19N5O3S2/c1-12-3-5-14(6-4-12)15-10-29-20(21-15)30-11-17-23-19(28-25-17)8-7-18(26)22-16-9-13(2)27-24-16/h3-6,9-10H,7-8,11H2,1-2H3,(H,22,24,26)

InChI Key

GWISCVJXIYTMSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)SCC3=NOC(=N3)CCC(=O)NC4=NOC(=C4)C

Origin of Product

United States

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